2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tetrahydropyridine ring with a methyl group at the 4-position and an ethan-1-amine group attached to the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Tetrahydropyridine Derivatives: Starting with a suitable tetrahydropyridine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of Tetrahydropyridine Derivatives: Another approach involves the amination of tetrahydropyridine derivatives using ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired scale of production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo-compounds, such as ketones or aldehydes.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Various amine derivatives, including alkylated amines.
Scientific Research Applications
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: This compound lacks the ethan-1-amine group and has different chemical properties and applications.
2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine: This compound has a similar structure but lacks the methyl group at the 4-position, leading to different reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h2H,3-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRUIDATFDBFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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